Antineoplaston AS 2-1

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

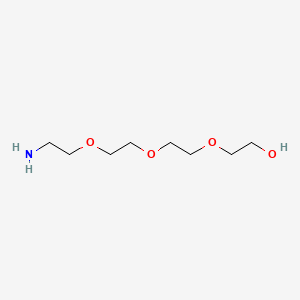

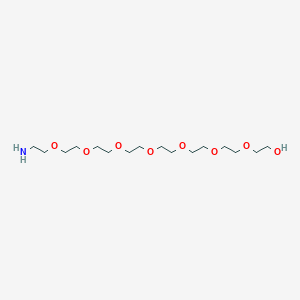

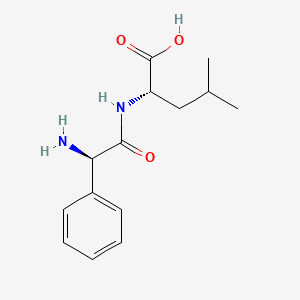

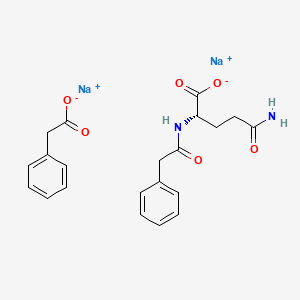

Antineoplaston AS 2-1 is a mixture of sodium salts of phenylacetic acid and phenylacetylglutamine in the ratio 4:1.

Wissenschaftliche Forschungsanwendungen

Molecular Mechanisms and Gene Regulation

Antineoplaston AS 2-1 functions as a molecular switch, regulating gene expression, particularly genes p53 and p21, through demethylation of promoter sequences and acetylation of histones. It also inhibits the uptake of critical amino acids in neoplastic cells, like glutamine and leucine (Burzynski, 2004).

Antitumor Activity and Clinical Trials

- Clinical trials have indicated the efficacy of Antineoplaston AS 2-1 in various cancers, such as low-grade glioma, brain stem glioma, high-grade glioma, colon adenocarcinoma, and hepatocellular carcinoma. Notably, significant results were seen in children with low-grade glioma and patients with colon adenocarcinoma liver metastases (Burzynski, 2004).

- A study reported Antineoplaston AS 2-1's effectiveness against post-operative lung metastasis from colon cancer, demonstrating its ability to reduce lung metastasis significantly and improve survival rates (Matono et al., 2005).

Gene Expression and Methylation

- Antineoplaston AS 2-1 can normalize hypermethylation status at the promoter region in various genes, including tumor suppressor genes, leading to activation of transcription and translation in colon cancer (Ushijima et al., 2013).

- It was found to interrupt signal transduction in critical pathways like RAS/MAPK/ERK and PI3K/AKT/PTEN, thereby affecting cell cycle, decreasing metabolism, and promoting apoptosis in glioblastoma cells (Burzynski & Patil, 2014).

Immune System Modulation

- In breast cancer patients, Antineoplaston A-10, a related compound, has been shown to be inversely associated with the disease and may modulate immune responses, suggesting its potential as an adjunctive therapy in breast cancer (Badria et al., 2000).

Challenges in Research and Development

- Antineoplastons, including AS 2-1, have faced challenges in research and clinical trial management. Conflicts and social dynamics around these trials, particularly between developers and institutions, have impacted the progress and perception of Antineoplaston research (Block, 2004).

Eigenschaften

CAS-Nummer |

104624-98-8 |

|---|---|

Produktname |

Antineoplaston AS 2-1 |

Molekularformel |

C21H22N2Na2O6 |

Molekulargewicht |

444.4 g/mol |

IUPAC-Name |

disodium;(2S)-5-amino-5-oxo-2-[(2-phenylacetyl)amino]pentanoate;2-phenylacetate |

InChI |

InChI=1S/C13H16N2O4.C8H8O2.2Na/c14-11(16)7-6-10(13(18)19)15-12(17)8-9-4-2-1-3-5-9;9-8(10)6-7-4-2-1-3-5-7;;/h1-5,10H,6-8H2,(H2,14,16)(H,15,17)(H,18,19);1-5H,6H2,(H,9,10);;/q;;2*+1/p-2/t10-;;;/m0.../s1 |

InChI-Schlüssel |

PFWDHRASWSUTIA-KAFJHEIMSA-L |

Isomerische SMILES |

C1=CC=C(C=C1)CC(=O)N[C@@H](CCC(=O)N)C(=O)[O-].C1=CC=C(C=C1)CC(=O)[O-].[Na+].[Na+] |

SMILES |

C1=CC=C(C=C1)CC(=O)NC(CCC(=O)N)C(=O)[O-].C1=CC=C(C=C1)CC(=O)[O-].[Na+].[Na+] |

Kanonische SMILES |

C1=CC=C(C=C1)CC(=O)NC(CCC(=O)N)C(=O)[O-].C1=CC=C(C=C1)CC(=O)[O-].[Na+].[Na+] |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

antineoplaston AS 2-1 antineoplaston AS2-1 antineoplaston AS21 AS2-1 antineoplaston NSC 620261 NSC-620261 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-amino-2,3-dihydroxy-N-[1-(8-hydroxy-1-oxo-3,4-dihydroisochromen-3-yl)-3-methylbutyl]hexanediamide](/img/structure/B1665976.png)